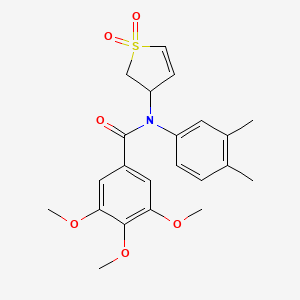

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6S/c1-14-6-7-17(10-15(14)2)23(18-8-9-30(25,26)13-18)22(24)16-11-19(27-3)21(29-5)20(12-16)28-4/h6-12,18H,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXUEVDIJUIIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Structural and Substituent Comparisons

Physicochemical and Spectral Data

Key Research Findings

Substituent Effects :

- Electron-Withdrawing Groups : Fluorine () and sulfones () increase polarity and may enhance target selectivity.

- Methoxy Substitution : 3,4,5-Trimethoxy groups () improve aromatic interactions with hydrophobic enzyme pockets.

- Bulkiness : 3,4-Dimethylphenyl (target compound) and benzyl groups () influence steric hindrance and pharmacokinetic profiles.

Spectral Trends :

- IR spectra consistently show NH (3200–3300 cm⁻¹) and C=O (1630–1680 cm⁻¹) stretches.

- Trimethoxy protons appear as singlets at δ 3.8–3.9 in ¹H-NMR, while aromatic protons vary based on substituent electronic effects .

Synthetic Challenges :

Q & A

Basic Research Questions

Q. What are the key structural features of this compound that influence its biological activity?

- Answer : The compound’s structure includes a benzamide core substituted with three methoxy groups (3,4,5-trimethoxy), a 3,4-dimethylphenyl group, and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The methoxy groups enhance lipophilicity and potential membrane permeability, while the dihydrothiophen-dioxide group may contribute to redox activity or hydrogen bonding with biological targets . The dimethylphenyl substituent could influence steric interactions in enzyme binding pockets. Methodologically, comparative studies using analogs with modified substituents (e.g., replacing methoxy with hydroxyl groups) are critical to isolate functional group contributions .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Answer : Key steps include:

- Intermediate preparation : Start with 3,4,5-trimethoxybenzoic acid, convert to acid chloride (e.g., using thionyl chloride), then couple with the amine-containing moiety under basic conditions .

- Reaction optimization : Adjust temperature (typically 0–25°C for coupling), solvent polarity (e.g., THF or dichloromethane), and stoichiometry (amine:acid chloride ratio ~1:1.2).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

- Analytical validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR (e.g., methoxy proton signals at δ 3.7–3.9 ppm) .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., antimicrobial vs. cytotoxic activity) be resolved?

- Answer : Contradictions may arise from assay conditions (e.g., bacterial strain variability, solvent effects) or off-target interactions. Methodological solutions include:

- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and disk diffusion, while cytotoxicity can be assessed via MTT or ATP-based assays .

- Structure-activity relationship (SAR) studies : Compare analogs to isolate structural determinants of selectivity. For example, replacing the dihydrothiophen-dioxide with a non-polar group may reduce cytotoxicity .

- Mechanistic studies : Use fluorescence polarization or SPR to assess binding specificity to putative targets (e.g., bacterial topoisomerases vs. mammalian kinases) .

Q. What computational strategies are effective for predicting target interactions of this compound?

- Answer : A multi-step approach is recommended:

- Molecular docking : Use AutoDock Vina or Schrödinger to screen against targets (e.g., bacterial enzymes, cancer-related kinases). Focus on the benzamide core and methoxy groups as pharmacophores .

- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes in targets .

- Free-energy calculations : Apply MM-GBSA to rank binding affinities and validate with experimental IC data .

- Example : A docking study of a related benzamide analog identified strong interactions with the ATP-binding pocket of EGFR kinase (ΔG = -9.2 kcal/mol) .

Methodological Recommendations

- Controlled experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and vehicle controls (DMSO <1%) to minimize solvent artifacts .

- Crystallography : For unambiguous structural confirmation, grow single crystals (ethanol/water) and solve via X-ray diffraction (e.g., CCDC deposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.